molecular formula C4HCl2NO2 B8415590 5-Chloroisoxazole-3-carbonyl Chloride

5-Chloroisoxazole-3-carbonyl Chloride

Cat. No. B8415590
M. Wt: 165.96 g/mol
InChI Key: VBQOQDUJYQUQCP-UHFFFAOYSA-N
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Patent
US06514997B2

Procedure details

A solution of 5-chloroisoxazole-3-carboxylic acid (0.750 g, 4.32 mmol, 1 equiv) and thionyl chloride (9.0 mL, 120 mmol, 28 equiv) in CHCl3 (21 mL) was heated to reflux for 28 h. The volatiles were evaporated to provide a residue which was dissolved in benzene (40 mL), which was subsequently evaporated to give the title intermediate as a yellow oil which was used without further purification.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[O:6][N:5]=[C:4]([C:7]([OH:9])=O)[CH:3]=1.S(Cl)([Cl:12])=O>C(Cl)(Cl)Cl.C1C=CC=CC=1>[Cl:1][C:2]1[O:6][N:5]=[C:4]([C:7]([Cl:12])=[O:9])[CH:3]=1

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC1=CC(=NO1)C(=O)O
Name
Quantity
9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
21 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 28 h
Duration
28 h
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
to provide a residue which
CUSTOM
Type
CUSTOM
Details
which was subsequently evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NO1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.